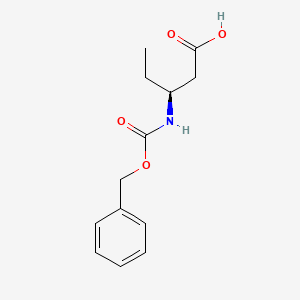
(S)-3-N-Cbz-Amino-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-N-Cbz-Amino-pentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Step 1 Protection of the Amino Group: - The amino group of (S)-3-amino-pentanoic acid is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent like dichloromethane.
Step 2 Purification: - The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods:
- Industrially, the synthesis of this compound follows similar steps but on a larger scale. Automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Types of Reactions:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions, yielding the free amino acid.
Coupling Reactions: It can undergo peptide coupling reactions with carboxylic acids or other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reactions: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Reduction: LiAlH4 in anhydrous ether.
Major Products:
Hydrolysis: (S)-3-amino-pentanoic acid.
Coupling Reactions: Peptides or peptide derivatives.
Reduction: (S)-3-N-Cbz-amino-pentanol.
Aplicaciones Científicas De Investigación
(S)-3-N-Cbz-Amino-pentanoic acid is widely used in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein structure.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of fine chemicals and as a precursor in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of (S)-3-N-Cbz-Amino-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.
Comparación Con Compuestos Similares
(S)-3-N-Boc-Amino-pentanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-3-N-Fmoc-Amino-pentanoic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness:
- The Cbz protecting group in (S)-3-N-Cbz-Amino-pentanoic acid offers specific advantages in terms of stability and ease of removal under mild conditions, making it particularly useful in peptide synthesis compared to Boc and Fmoc protecting groups.
Propiedades
IUPAC Name |
(3S)-3-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBDPMBKPSHZGD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














